Cas no 2172064-68-3 (2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2172064-68-3
- 2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile
- EN300-1598600
- 2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile
-
- インチ: 1S/C11H18N4O/c1-3-4-11-10(5-7-12)13-14-15(11)9(2)6-8-16/h9,16H,3-6,8H2,1-2H3
- InChIKey: JCIZPUMHFCQRKQ-UHFFFAOYSA-N
- SMILES: OCCC(C)N1C(=C(CC#N)N=N1)CCC
計算された属性
- 精确分子量: 222.14806121g/mol
- 同位素质量: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- XLogP3: 0.6
2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598600-0.5g |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 0.5g |
$1838.0 | 2023-07-10 | ||
Enamine | EN300-1598600-5000mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 5000mg |
$5553.0 | 2023-09-23 | ||
Enamine | EN300-1598600-1000mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 1000mg |
$1915.0 | 2023-09-23 | ||
Enamine | EN300-1598600-10.0g |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 10.0g |
$8234.0 | 2023-07-10 | ||
Enamine | EN300-1598600-0.05g |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 0.05g |
$1608.0 | 2023-07-10 | ||
Enamine | EN300-1598600-50mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 50mg |
$1608.0 | 2023-09-23 | ||
Enamine | EN300-1598600-500mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 500mg |
$1838.0 | 2023-09-23 | ||
Enamine | EN300-1598600-250mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 250mg |
$1762.0 | 2023-09-23 | ||
Enamine | EN300-1598600-0.1g |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 0.1g |
$1685.0 | 2023-07-10 | ||
Enamine | EN300-1598600-100mg |
2-[1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]acetonitrile |
2172064-68-3 | 100mg |
$1685.0 | 2023-09-23 |
2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Introduction to 2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172064-68-3)
2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2172064-68-3, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug discovery and therapeutic development.
The molecular structure of 2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of an acetone nitrile moiety at the 4-position of the triazole ring suggests potential for nucleophilic addition reactions, which are commonly exploited in synthetic chemistry. Additionally, the hydroxybutan-2-yl side chain provides a hydrophilic character, enhancing solubility in aqueous environments, while the propyl group at the 5-position introduces steric hindrance and influences the compound's overall shape and interactions with biological targets.
In recent years, there has been growing interest in heterocyclic compounds, particularly those containing a triazole ring, due to their diverse pharmacological properties. Triazoles are known for their stability, versatility in binding to biological macromolecules, and ability to modulate various signaling pathways. The specific substitution pattern in 2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile positions it as a candidate for further investigation in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the acetone nitrile and triazole moieties offers multiple sites for chemical modification, allowing chemists to fine-tune its properties for specific applications. For instance, the nitrile group can be hydrolyzed to form an amide or carboxylic acid, expanding the range of possible derivatives. Meanwhile, the triazole ring can serve as an anchor for further functionalization through cross-coupling reactions or other synthetic methodologies.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile for their biological activity. Molecular docking studies have shown that this compound may interact with various enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology.
The synthesis of 2-1-(4-hydroxybutan-2-ylyl)-5-propyl-lH-l ,23-triazol~4-yIacetoneitrile (CAS No. 2172064-S8-r) involves multiple steps that require precise control over reaction conditions. The construction of the triazole ring typically employs azides and alkynes via a copper-catalyzed cycloaddition reaction (CuAAC), a method that has become increasingly popular due to its high efficiency and mild reaction conditions. The subsequent introduction of the hydroxybutan~yI and propyl groups necessitates careful selection of protecting groups and coupling reagents to ensure regioselectivity and high yields.
In terms of pharmaceutical development, one of the key challenges is determining the optimal dosing and delivery system for new compounds. Preliminary studies on 2 - 1 -( 4 - hydroxybutan - 2 - yl ) - 5 - propy l - l H - l , 23 - tri az ol - 4 - y laceton i tr ile suggest that its solubility profile may allow for oral administration or topical application , depending on further modifications . Additionally , its stability under various storage conditions is an important consideration for commercialization purposes.
The compound's potential toxicity profile is another critical factor that must be evaluated before moving into clinical trials. While initial in vitro assays have shown no significant signs of toxicity at moderate concentrations , further testing is necessary to assess long-term effects . This includes evaluating potential interactions with other drugs , as well as determining whether metabolites formed after exposure exhibit different biological activities.
As research continues , collaborations between synthetic chemists , biochemists , and pharmacologists will be essential for maximizing the therapeutic potential of compounds like 2172064-S8-r). By leveraging interdisciplinary approaches , scientists can accelerate the discovery process while minimizing risks associated with drug development . The unique structural features of this molecule make it an exciting candidate for future investigations into novel treatments across multiple therapeutic areas.
2172064-68-3 (2-1-(4-hydroxybutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-ylacetonitrile) Related Products
- 2228290-68-2(1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene)
- 1105218-43-6(N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide)
- 2229169-74-6(2-hydroxy-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid)
- 1227586-37-9(3-Bromomethyl-2-fluoro-5-(2-fluorophenyl)pyridine)
- 2227823-48-3((2R)-1-(2,4,6-trichlorophenyl)propan-2-ol)
- 1523347-10-5(3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile)
- 955962-96-6(5-Amino-1-(1-phenyl-piperidin-4-yl)-1H-pyrazol-3-ol)
- 2128304-54-9(Fenebrutinib HCl)
- 2172551-69-6(2-5-(difluoromethyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2172505-58-5(3-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylformamido}ethoxy)propanoic acid)




